3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one
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Overview
Description
3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C14H19NO3. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of the phenoxymethyl group attached to the oxazolidinone ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of butylamine with phenoxyacetic acid to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the intermediate to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as Lewis acids can enhance the efficiency of the cyclization process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized oxazolidinone derivatives.
Reduction: Reduced oxazolidinone derivatives.
Substitution: Substituted oxazolidinone derivatives with various functional groups.
Scientific Research Applications
3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The oxazolidinone ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The phenoxymethyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-5-amino-6-methyluracil: Another heterocyclic compound with a similar structure but different functional groups.
3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine: A compound with a different ring system but similar substituents.
Uniqueness
3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-3-9-15-10-13(18-14(15)16)11-17-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUAATUGSCNRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(OC1=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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